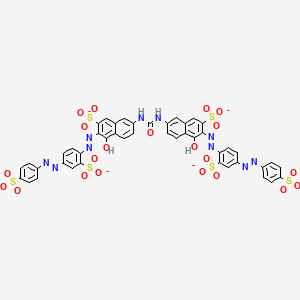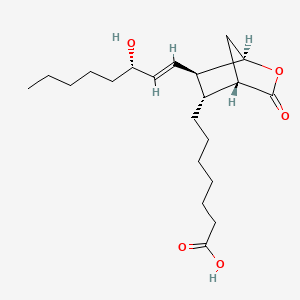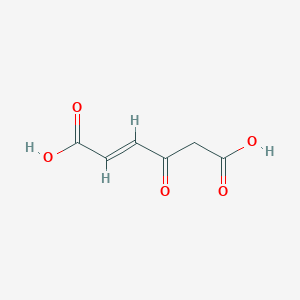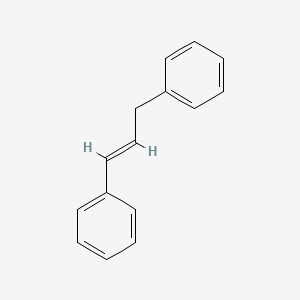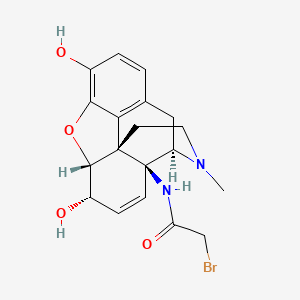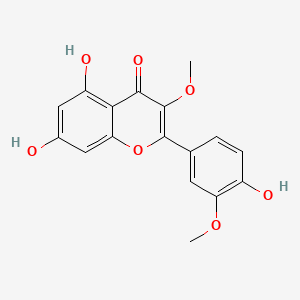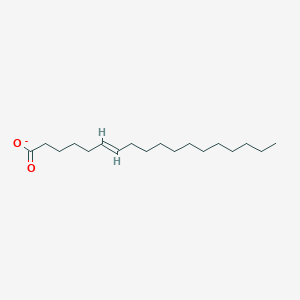
Petroselaidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Petroselaidate is an unsaturated fatty acid anion resulting from the deprotonation of the carboxy group of petroselaidic acid. The major species at pH 7.3. It is a long-chain fatty acid anion and an unsaturated fatty acid anion. It is a conjugate base of a petroselaidic acid.
Applications De Recherche Scientifique
Oxidation Studies :
- Petroselaidate has been a subject in the study of oxidation reactions. Farooq and Osman (2010) explored its oxidation with neutral potassium permanganate, leading to structurally isomeric hydroxy-ketoacids, which are significant in understanding chemical reactions and synthesis processes Farooq & Osman, 2010.
Properties and Behavior of Isomeric Acids :
- Singleton and Ward (1953) investigated the dilatometric properties of isomeric octadecenoic acids, including petroselaidate, showing how its properties differ from other similar fatty acids Singleton & Ward, 1953.
Biochemical Studies :
- The biochemical effects of Petroselinum crispum, which contains petroselaidate, were examined by Tang et al. (2015) in relation to antioxidant properties, DNA damage protection, and cancer cell behavior Tang et al., 2015.
Metabolic Studies :
- Lawson and Kummerow (1979) studied the β-oxidation of petroselaidate by rat heart mitochondria, providing insights into metabolic processes and how different fatty acids are processed in biological systems Lawson & Kummerow, 1979.
Propriétés
Nom du produit |
Petroselaidate |
|---|---|
Formule moléculaire |
C18H33O2- |
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
(E)-octadec-6-enoate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/p-1/b13-12+ |
Clé InChI |
CNVZJPUDSLNTQU-OUKQBFOZSA-M |
SMILES isomérique |
CCCCCCCCCCC/C=C/CCCCC(=O)[O-] |
SMILES |
CCCCCCCCCCCC=CCCCCC(=O)[O-] |
SMILES canonique |
CCCCCCCCCCCC=CCCCCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1239344.png)
